![molecular formula C17H17N5O2S2 B2635551 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439109-03-2](/img/structure/B2635551.png)

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

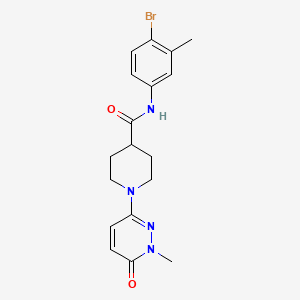

The compound contains several functional groups including a pyrrole ring, a thiophene ring, a pyrazolo[1,5-a]pyrimidine ring, and a methylsulfonyl group. Pyrrole is a five-membered aromatic heterocycle, like thiophene, but with a nitrogen atom replacing one of the carbon atoms. Pyrazolo[1,5-a]pyrimidine is a tricyclic compound consisting of fused pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrole and thiophene rings, followed by the construction of the pyrazolo[1,5-a]pyrimidine ring. The methylsulfonyl group would likely be introduced in a later step .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiophene rings are aromatic and planar, while the pyrazolo[1,5-a]pyrimidine ring system is also likely to be planar .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The pyrrole ring, for example, is known to undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

- The synthesis of this compound involves utilizing 4-aminophenazone (also known as antipyrine), a non-steroidal anti-inflammatory drug. As a result, it’s worth exploring its potential as an anti-inflammatory agent or an analgesic (pain-relieving) compound .

- While the benzamide derivatives inhibited APs to a lesser degree than ecto-5′-nucleotidases (e5-NT), they still hold promise for further exploration in medicinal chemistry .

- The reported compounds exhibit potential to bind nucleotide protein targets. Investigating their interactions with specific proteins could lead to novel therapeutic applications .

- Another related compound, 2,5-dimethyl-1,3,4-oxadiazole , has been studied as an aromatic hydrocarbon (ArU) extracting agent. Although not identical, the structural similarities suggest that our compound might also have similar properties .

Anti-Inflammatory and Analgesic Properties

Alkaline Phosphatase Inhibition

Nucleotide Protein Target Binding

Aromatic Hydrocarbon Extraction

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S2/c1-10-4-5-11(2)21(10)13-6-7-25-16(13)12-8-15-19-9-14(26(3,23)24)17(18)22(15)20-12/h4-9H,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNAMJLXLSSSGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2635472.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/no-structure.png)

![4-[(trimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B2635475.png)

![Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2635489.png)

![3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2635490.png)